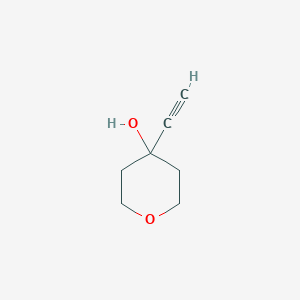

4-Ethynyltetrahydropyran-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-7(8)3-5-9-6-4-7/h1,8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJWVPMUAUALKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57385-16-7 | |

| Record name | 4-ethynyloxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Ethynyltetrahydropyran-4-ol: A Key Building Block for Modern Drug Discovery

An In-depth Technical Guide

Abstract

The 4-ethynyltetrahydropyran-4-ol moiety is a critical structural motif increasingly incorporated into novel therapeutics due to its unique conformational properties and its utility as a synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable building block. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis of the available methods to empower researchers in drug development and medicinal chemistry with the knowledge to make informed decisions for their specific applications.

Introduction: The Strategic Importance of the this compound Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude

An In-depth Technical Guide to the Spectroscopic Data of 4-Ethynyltetrahydropyran-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-ethynyltetrahydropyran-4-ol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their unique structural features, which can be exploited for the synthesis of novel therapeutic agents. Understanding their spectroscopic properties is crucial for their synthesis, characterization, and the elucidation of their structure-activity relationships.

The Significance of the this compound Scaffold

The this compound scaffold incorporates several key functionalities that make it a valuable building block in organic synthesis and medicinal chemistry. The tetrahydropyran ring is a common motif in many natural products and biologically active molecules. The tertiary alcohol and the terminal alkyne groups provide reactive handles for further chemical modifications, enabling the construction of diverse molecular architectures. The rigidity of the alkyne can also be used to introduce conformational constraints in drug candidates, which can be beneficial for binding to biological targets.

Synthesis and Spectroscopic Characterization Workflow

The most common and straightforward synthesis of this compound involves the ethynylation of the commercially available tetrahydropyran-4-one. This reaction is typically achieved by treating the ketone with a metal acetylide, such as lithium acetylide or ethynylmagnesium bromide. The progress of the reaction and the purity of the product are monitored using techniques like thin-layer chromatography (TLC) and the final product is characterized by a suite of spectroscopic methods.

Caption: Workflow from synthesis to spectroscopic characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of key functional groups present in this compound derivatives. The spectrum is characterized by the presence of distinct absorption bands corresponding to the O-H, C-O, C≡C, and ≡C-H bonds.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3500-3200 | Strong, Broad |

| Alkyne (≡C-H) | Stretching | 3330-3270 | Strong, Sharp |

| Alkyne (C≡C) | Stretching | 2260-2100 | Weak to Medium, Sharp |

| Ether (C-O-C) | Stretching | 1150-1085 | Strong |

| Alcohol (C-O) | Stretching | 1260-1050 | Strong |

Data compiled from foundational spectroscopic principles.

The broadness of the O-H stretch is a result of hydrogen bonding. The sharp, strong absorption around 3300 cm⁻¹ is highly diagnostic for a terminal alkyne. The C≡C stretch is often weaker in intensity due to the low polarity of the bond.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the protons of the tetrahydropyran ring, the hydroxyl group, and the acetylenic proton. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the triple bond.

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| H-2, H-6 (axial) | ddd | 3.6 - 3.8 |

| H-2, H-6 (equatorial) | ddd | 3.8 - 4.0 |

| H-3, H-5 (axial) | ddd | 1.6 - 1.8 |

| H-3, H-5 (equatorial) | ddd | 1.9 - 2.1 |

| -OH | s (broad) | Variable (depends on concentration and solvent) |

| ≡C-H | s | ~2.5 |

Predicted values based on analogous structures and spectroscopic principles.

The protons on the carbons adjacent to the oxygen (C-2 and C-6) are deshielded and appear at a lower field. The axial and equatorial protons are diastereotopic and will show distinct signals and coupling patterns. The acetylenic proton is a sharp singlet and its chemical shift is a key identifier.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C-4 (quaternary) | 65 - 75 |

| C-2, C-6 | 60 - 70 |

| C-3, C-5 | 35 - 45 |

| C≡C (quaternary) | 80 - 90 |

| ≡C-H | 70 - 80 |

Predicted values based on analogous structures and spectroscopic principles.

The quaternary carbon (C-4) bearing the hydroxyl and ethynyl groups will have a characteristic chemical shift. The carbons of the alkyne functionality appear in a distinct region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

A plausible fragmentation pathway involves the loss of the ethynyl group, water, or cleavage of the tetrahydropyran ring. The exact fragmentation pattern will depend on the ionization method used. For instance, the mass spectrum of the parent tetrahydropyran shows characteristic fragmentation patterns that can be used as a reference.[2][3]

Caption: Plausible mass spectral fragmentation pathways.

Experimental Protocol: Synthesis and Spectroscopic Analysis

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the ethynylation of tetrahydropyran-4-one.

Materials:

-

Tetrahydropyran-4-one

-

Ethynylmagnesium bromide solution (0.5 M in THF) or Lithium acetylide-ethylenediamine complex

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

Procedure:

-

To a stirred solution of tetrahydropyran-4-one in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the ethynylmagnesium bromide solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.

IR Spectroscopy:

-

Acquire the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

-

Obtain the mass spectrum using a mass spectrometer with a suitable ionization source (e.g., electron ionization or electrospray ionization).

Conclusion

The spectroscopic characterization of this compound derivatives is essential for confirming their structure and purity. This guide has provided an overview of the expected spectral features in IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The provided experimental protocol offers a starting point for the synthesis and analysis of these valuable compounds in a research setting. For more in-depth analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals.

References

- 1. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Ethynyltetrahydropyran-4-ol: Synthesis, Safety, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Ethynyltetrahydropyran-4-ol (CAS No. 57385-16-7), a pivotal heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, safety and handling procedures, and its significant role in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Compound Profile and Physicochemical Properties

This compound is a unique molecule that combines the structural features of a tetrahydropyran ring with a reactive terminal alkyne and a tertiary alcohol. This combination of functionalities makes it a versatile synthon for introducing the tetrahydropyran motif and a handle for further molecular elaboration through reactions of the ethynyl and hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57385-16-7 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| Synonyms | 4-Ethynyloxan-4-ol | [2] |

| Melting Point | 62-63 °C | |

| Boiling Point | 214.4±40.0 °C (Predicted) | |

| Density | 1.09±0.1 g/cm³ (Predicted) | |

| Appearance | Solid |

Safety Data and Handling

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Solids | Category 2 (Assumed) | H228: Flammable solid | 🔥 |

| Eye Irritation | Category 2A (Potential) | H319: Causes serious eye irritation | ❗ |

| Skin Irritation | Category 2 (Potential) | H315: Causes skin irritation | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Potential) | H335: May cause respiratory irritation | ❗ |

2.1. Precautionary Statements

-

Prevention:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

-

Storage:

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

Store in a dry, sealed container.[2]

-

2.2. Handling and Storage

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric components.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

-

Use non-sparking tools and take precautionary measures against static discharge.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the ethynylation of the corresponding ketone, Tetrahydro-4H-pyran-4-one.[3] This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone.[4] Common reagents for generating the acetylide include lithium acetylide (often prepared in situ from acetylene and an organolithium reagent) or a Grignard reagent such as ethynylmagnesium bromide.[5][6]

3.1. Reaction Principle: Ethynylation of a Ketone

The core of the synthesis is the nucleophilic attack of the acetylide carbanion on the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary propargyl alcohol.

References

- 1. US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor - Google Patents [patents.google.com]

- 2. CAS 57385-16-7 | this compound - Synblock [synblock.com]

- 3. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 4. Alkynylation - Wikipedia [en.wikipedia.org]

- 5. Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Tetrahydropyran Motif in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Tetrahydropyrans

The tetrahydropyran (THP) ring, a six-membered saturated oxygen-containing heterocycle, stands as a privileged scaffold in the landscape of organic chemistry. Its prevalence is remarkable, forming the structural core of a vast array of bioactive natural products, including marine toxins, polyether antibiotics, and pheromones.[1][2] In the realm of drug discovery, the THP moiety is often employed as a bioisostere for cyclohexane or flexible ether chains, offering a favorable balance of properties. By introducing a conformationally restrained ether, the THP ring can reduce the entropic penalty of binding to a biological target while the oxygen atom can act as a hydrogen bond acceptor, potentially improving pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME).

The profound biological and pharmaceutical importance of THP-containing molecules has driven the development of a rich and diverse portfolio of synthetic methodologies for their construction.[1][3] These strategies range from classical intramolecular cyclizations to complex, stereocontrolled catalytic cascade reactions. This guide provides a detailed exploration of the core synthetic strategies, delving into the mechanistic underpinnings, practical applications, and field-proven insights for each major approach. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to construct this vital heterocyclic system.

I. Intramolecular Cyclization Strategies: Forging the Ring from Within

The most direct conceptual approach to the THP skeleton involves the formation of a carbon-oxygen bond within a single precursor molecule. These methods are powerful for their ability to translate stereochemistry present in an acyclic starting material into the final cyclic product.

A. Williamson Ether Synthesis and Related Base-Mediated Cyclizations

The intramolecular Williamson ether synthesis is a fundamental and robust method for forming cyclic ethers. The strategy relies on a nucleophilic substitution (SN2) reaction where an alkoxide, generated by deprotonating a hydroxyl group, displaces a halide or other suitable leaving group at the terminus of a five-carbon chain.[4]

Causality and Mechanistic Insight: The success of this reaction hinges on the kinetic favorability of the 6-membered ring formation (6-exo-tet cyclization). A strong, non-nucleophilic base, such as sodium hydride (NaH), is typically employed to irreversibly generate the alkoxide, driving the reaction forward. The stereocenter bearing the hydroxyl group is preserved during the reaction, as it is not directly involved in the bond-forming substitution step.

Experimental Protocol: Synthesis of 2-Methyl-tetrahydropyran [4]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 6-chloro-2-hexanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH. Add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield 2-methyl-tetrahydropyran.

B. Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition is a powerful method for constructing THP rings, particularly for systems bearing an electron-withdrawing group at the C-3 position. This reaction involves the addition of a hydroxyl group to an α,β-unsaturated carbonyl compound or its surrogate within the same molecule.[3][5]

Causality and Mechanistic Insight: The reaction can be catalyzed by either a base or an acid. Base catalysis involves deprotonation of the alcohol to form a nucleophilic alkoxide that attacks the β-position of the Michael acceptor. Acid catalysis, often employing a Brønsted or Lewis acid, activates the Michael acceptor, rendering it more electrophilic for attack by the neutral hydroxyl group. The stereochemical outcome is often governed by the formation of a thermodynamically stable chair-like transition state that minimizes steric interactions.

References

- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

The Tetrahydropyran Scaffold: A Privileged Motif Driving Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, represents a cornerstone scaffold in modern medicinal chemistry. Far from being a mere passive linker, its unique stereochemical and electronic properties bestow upon it the status of a "privileged structure," a feature found in a remarkable array of biologically active natural products and clinically approved pharmaceuticals. This technical guide provides a comprehensive exploration of the diverse biological activities of functionalized tetrahydropyrans, delving into their mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation. This document is designed to serve as a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical, field-proven insights.

The Tetrahydropyran Core: More Than a Simple Bioisostere

Historically, the tetrahydropyran ring has been viewed as a bioisosteric replacement for cyclohexane or phenyl groups, a strategic modification to modulate physicochemical properties. However, this perspective is an oversimplification. The endocyclic oxygen atom is a key feature that fundamentally alters the character of the ring system.

-

Improved Physicochemical Profile: The oxygen atom reduces lipophilicity compared to its carbocyclic counterpart, which can significantly enhance a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.

-

Conformational Rigidity: The THP ring is conformationally restrained, which can pre-organize appended functional groups into a bioactive conformation, reducing the entropic penalty upon binding to a target.

This unique combination of properties has made the THP motif a recurring feature in a wide range of therapeutic areas, from oncology to infectious diseases.

Anticancer Activity: A Prominent Therapeutic Application

Functionalized tetrahydropyrans have demonstrated remarkable success in the field of oncology, with several compounds progressing to clinical use. Their anticancer effects are often mediated through the disruption of fundamental cellular processes.

Microtubule Dynamics Inhibition: The Case of Eribulin

Eribulin mesylate (Halaven®), a synthetic macrocyclic analogue of the marine natural product halichondrin B, is a prime example of a THP-containing anticancer agent. It is approved for the treatment of metastatic breast cancer and liposarcoma.

Mechanism of Action: Eribulin exerts its potent cytotoxic effects through a unique mechanism of microtubule inhibition. Unlike taxanes, which stabilize microtubules, or vinca alkaloids that promote depolymerization, eribulin binds to the vinca domain on β-tubulin at the plus-ends of microtubules. This interaction does not prevent polymerization but rather inhibits microtubule growth, leading to the sequestration of tubulin into non-productive aggregates. This disruption of microtubule dynamics results in a prolonged G2/M phase cell-cycle arrest, ultimately triggering apoptosis.[1][2]

Beyond its direct effects on microtubule dynamics, eribulin has been shown to modulate the tumor microenvironment. Preclinical studies have indicated that it can induce vascular remodeling, improving perfusion in hypoxic tumor regions, and may even reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis.[1][3]

Signaling Pathway of Eribulin-Induced Apoptosis

Caption: Mechanism of action of Eribulin.

Kinase Inhibition: The Example of Gilteritinib

Gilteritinib (Xospata®) is another clinically successful drug that features a THP moiety. It is a potent, selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

Mechanism of Action: Gilteritinib targets both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. Gilteritinib binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and blocking downstream signaling pathways such as RAS/MAPK and PI3K/AKT. This ultimately induces apoptosis in FLT3-mutated cells.[4][5] In addition to FLT3, gilteritinib also shows inhibitory activity against other kinases like AXL, ALK, and c-kit.[6]

Gilteritinib Inhibition of FLT3 Signaling

Caption: Gilteritinib's inhibition of FLT3 signaling.

Structure-Activity Relationship (SAR) Insights for Anticancer THPs

SAR studies are crucial for optimizing the potency and selectivity of THP-based anticancer agents.

-

Tubulin Inhibitors: For THP-containing tubulin inhibitors, the stereochemistry of the THP ring and the nature and positioning of its substituents are critical for activity. Modifications to the side chains attached to the THP ring can significantly impact binding affinity to tubulin and overall cytotoxicity.

-

Kinase Inhibitors: In the context of kinase inhibitors like gilteritinib, the THP moiety often serves to optimize physicochemical properties and can engage in specific interactions within the kinase active site. The amino-THP substituent in gilteritinib, for example, is a key feature that contributes to its potent and selective inhibition of FLT3.[7]

| Compound | Target | Cancer Type | IC50 / Activity |

| Eribulin | Microtubules | Metastatic Breast Cancer, Liposarcoma | Potent antitumor activity in various xenograft models.[3] |

| Gilteritinib | FLT3 | Acute Myeloid Leukemia | IC50 values in the low nanomolar range against FLT3-ITD and FLT3-TKD mutants.[7] |

| THP-Triazole Hybrids | Multiple | Various tumor cell lines | Significant antiproliferative activity, with some compounds showing diverse mechanisms of action.[8] |

Antiviral and Antimicrobial Activities

The biological relevance of the THP scaffold extends beyond oncology into the realm of infectious diseases.

Antiviral Tetrahydropyrans

Several natural products containing the THP motif exhibit potent antiviral activity. For instance, the neuraminidase inhibitor zanamivir (Relenza®), used to treat influenza, contains a dihydropyran ring, a close structural relative of the THP. While not a direct THP-containing drug, its structure highlights the utility of pyranose-like scaffolds in antiviral drug design.

The mechanism of action for many antiviral natural products is the inhibition of viral entry, replication, or release.[9][10] For THP-containing compounds, the oxygen atom can mimic the ribose sugar of nucleosides, potentially interfering with viral polymerases or other enzymes involved in nucleic acid synthesis.

Antimicrobial Tetrahydropyrans

Functionalized THPs have also been investigated for their antibacterial and antifungal properties. Their mechanisms of action can be diverse, including the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane. For example, certain THP-based inhibitors have been developed to target bacterial topoisomerases.[4] The lipophilicity and hydrogen bonding capacity of the THP ring can be fine-tuned to optimize penetration into microbial cells and interaction with intracellular targets.

Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental protocols are paramount for the accurate assessment of the biological activity of functionalized tetrahydropyrans.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Workflow for MTT Assay

Caption: General workflow for the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Field-Proven Insights & Troubleshooting:

-

High Background: Can be caused by microbial contamination or interference from phenol red in the medium. Using a phenol red-free medium during the MTT incubation step is recommended.[11]

-

Low Absorbance: May result from low cell density or insufficient incubation time with the MTT reagent. Optimize these parameters for each cell line.[11]

-

Compound Interference: Some compounds can chemically reduce MTT, leading to false-positive results. Include a control with the compound in cell-free medium to check for this.[12]

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

-

Cell Treatment: Culture and treat cells with the test compound for a specified time.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by propidium iodide.

-

PI Staining: Stain the cells with a propidium iodide solution. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Field-Proven Insights & Troubleshooting:

-

High CV (Coefficient of Variation): Can be caused by a high flow rate during acquisition. Always use the lowest flow rate setting for cell cycle analysis.[1]

-

Cell Clumps: Can lead to inaccurate results. Filter the cell suspension through a nylon mesh before analysis.[13]

-

Missing G2/M Peak: May indicate that the cells are not proliferating or are experiencing contact inhibition. Ensure cells are in the logarithmic growth phase.[13]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Addition: Add the test compound or controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a pre-warmed (37°C) microplate reader.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time as tubulin polymerizes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and quantify the inhibitory or enhancing effects of the compound.

Field-Proven Insights & Troubleshooting:

-

No Polymerization in Control Wells: This could be due to inactive tubulin (improper storage or repeated freeze-thaw cycles) or incorrect buffer composition.[14]

-

Precipitation of Test Compound: Can cause light scattering and interfere with the assay. Check the solubility of the compound in the assay buffer.[15]

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as FLT3.

Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):

-

Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and serial dilutions of the test inhibitor.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and add a reagent that converts the ADP produced into a luminescent signal.

-

Signal Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Field-Proven Insights & Troubleshooting:

-

Discrepancy between Biochemical and Cellular Assays: A compound may be potent in a biochemical assay but less active in cells due to poor cell permeability or high intracellular ATP concentrations.[6]

-

Assay Variability: Can be caused by inaccurate pipetting, reagent degradation, or "edge effects" in the microplate. Use calibrated pipettes, fresh reagents, and avoid using the outer wells for critical data points.[6]

Conclusion and Future Perspectives

The tetrahydropyran scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties and ability to be incorporated into a wide range of molecular architectures have led to its presence in numerous successful drugs. The diverse biological activities of functionalized THPs, particularly in oncology, underscore the potential for the development of new therapeutics based on this privileged motif.

Future research in this area will likely focus on:

-

Novel Scaffolds: The design and synthesis of novel, more complex THP-containing scaffolds to explore new chemical space and identify compounds with novel mechanisms of action.

-

Targeted Therapies: The development of highly selective THP-based inhibitors for specific biological targets, informed by a deeper understanding of SAR and structural biology.

-

Combination Therapies: The evaluation of THP-containing drugs in combination with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

As our understanding of the biological roles of functionalized tetrahydropyrans continues to grow, so too will their importance in the development of the next generation of innovative medicines.

References

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Identification of inhibitors targeting the FLT3-ITD mutation through 4D-QSAR, in vitro, and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.stmjournals.com [journals.stmjournals.com]

- 10. Antiviral Natural Products, Their Mechanisms of Action and Potential Applications as Sanitizers and Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide to the NMR Spectral Analysis of 4-Ethynyltetrahydropyran-4-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Ethynyltetrahydropyran-4-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral features, provide detailed assignments of proton and carbon signals, and present a robust, field-proven protocol for data acquisition. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a valuable bifunctional molecule featuring a tetrahydropyran (THP) ring, a tertiary alcohol, and a terminal alkyne. The THP moiety is a common structural motif in natural products and is often used as a protecting group for alcohols in organic synthesis. The presence of the terminal alkyne and hydroxyl groups makes it a versatile building block for introducing molecular complexity, for instance, via click chemistry or Sonogashira coupling reactions. Accurate structural confirmation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will systematically dissect its NMR spectra to provide a definitive analytical signature.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about its proton environment. The key to interpretation lies in understanding how the electronegative oxygen atom, the anisotropic effect of the alkyne's π-system, and the rigid chair-like conformation of the THP ring influence the chemical shifts and coupling constants of the protons.

Predicted Chemical Shifts and Rationale

Molecular Structure and Proton Labeling:

Caption: Molecular structure of this compound with atom numbering.

-

Alkyne Proton (-C≡C-H): The proton on the terminal alkyne is expected to resonate around δ 2.0-3.1 ppm .[1][2] This upfield (shielded) position, relative to vinylic protons (δ 4.5-7.0 ppm), is a characteristic feature of terminal alkynes.[2][3] This shielding arises from the magnetic anisotropy of the carbon-carbon triple bond. When the alkyne is oriented parallel to the external magnetic field (B₀), the circulation of π-electrons induces a secondary magnetic field that opposes B₀ at the location of the proton.[1][2][3] This signal should appear as a sharp singlet, as long-range coupling is often not resolved in standard spectra.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet anywhere from δ 1.5-4.0 ppm . Its broadness is due to chemical exchange with other protic species (like trace water) in the solvent.

-

Tetrahydropyran Protons (H-2, H-6): The four protons on the carbons adjacent to the ring oxygen (C2 and C6) are deshielded due to the oxygen's strong inductive electron-withdrawing effect.[4] They are expected to resonate in the range of δ 3.4-4.0 ppm .[5] Due to the chair conformation, we expect distinct signals for the axial and equatorial protons, resulting in complex multiplets.

-

Tetrahydropyran Protons (H-3, H-5): The four protons on C3 and C5 are further from the electronegative oxygen and are therefore more shielded than the H-2/H-6 protons. They are expected to appear in the more upfield region of δ 1.5-1.9 ppm .[5] Again, axial and equatorial protons will have different chemical shifts and will likely appear as complex multiplets due to geminal and vicinal coupling.

Data Summary Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -C≡CH | 2.0 - 3.1 | Singlet (s) | Shielded by the magnetic anisotropy of the triple bond.[1][3] |

| -OH | 1.5 - 4.0 (variable) | Broad (br s) | Dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |

| H -2eq, H -6eq / H -2ax, H -6ax | 3.4 - 4.0 | Multiplet (m) | Deshielded by the adjacent electronegative oxygen atom.[4] |

| H -3eq, H -5eq / H -3ax, H -5ax | 1.5 - 1.9 | Multiplet (m) | Shielded relative to H-2/H-6 due to greater distance from the oxygen atom.[5] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Predicted Chemical Shifts and Rationale

-

Alkyne Carbons (-C≡C-H): The sp-hybridized carbons of the alkyne group resonate in a characteristic region. The internal quaternary carbon (C -C≡CH) is expected around δ 70-100 ppm , while the terminal carbon (-C≡C H) typically appears slightly upfield, around δ 65-85 ppm .[6]

-

Quaternary Carbon (C-4): The carbon atom bearing the hydroxyl and ethynyl groups (C4) is a quaternary sp³ carbon. Its chemical shift will be influenced by both substituents and is expected to be in the range of δ 65-75 ppm .

-

Tetrahydropyran Carbons (C-2, C-6): These carbons are directly attached to the highly electronegative oxygen atom and are therefore significantly deshielded. They are predicted to have chemical shifts in the range of δ 60-70 ppm .

-

Tetrahydropyran Carbons (C-3, C-5): These carbons are in a standard alkane-like environment within the ring, beta to the oxygen atom. They will be the most shielded carbons in the ring, appearing around δ 30-40 ppm .

Data Summary Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C ≡CH | 70 - 100 | sp-hybridized carbon, deshielded.[6] |

| -C≡C H | 65 - 85 | Terminal sp-hybridized carbon, typically more shielded than the internal alkyne carbon.[6] |

| C -4 (Quaternary) | 65 - 75 | sp³ carbon attached to two electronegative groups (O and sp-C). |

| C -2, C -6 | 60 - 70 | Deshielded due to direct attachment to the ring oxygen. |

| C -3, C -5 | 30 - 40 | Shielded sp³ carbons, typical for a cyclic ether environment beta to the oxygen. |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a systematic and validated approach. The following protocol is designed to be a self-validating system for the analysis of this compound.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules due to its excellent dissolving power and minimal signal overlap.

-

Protocol: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃. The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2] Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Causality: The spectrometer must be locked onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment. Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

-

Protocol: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to maximize the field homogeneity.

-

-

¹H NMR Acquisition:

-

Causality: A standard single-pulse experiment is sufficient. The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N). A relaxation delay (d1) of 1-2 seconds is typically sufficient for protons in small molecules.

-

Protocol:

-

Pulse Sequence: zg30 (a 30-degree pulse angle is often used for quantitative measurements).

-

Spectral Width: ~16 ppm, centered around 5 ppm.

-

Acquisition Time (aq): ~2-3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 8-16 scans.

-

-

-

¹³C NMR Acquisition:

-

Causality: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope. Therefore, more scans are required. Proton decoupling is used to simplify the spectrum to singlets and improve S/N via the Nuclear Overhauser Effect (NOE).

-

Protocol:

-

Pulse Sequence: zgpg30 (proton-decoupled sequence).

-

Spectral Width: ~240 ppm, centered around 100 ppm.

-

Acquisition Time (aq): ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128-1024 scans (or more, depending on sample concentration).

-

-

-

Data Processing:

-

Causality: The raw data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

-

Protocol: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve S/N. Perform a Fourier Transform. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm (or the residual solvent peak, e.g., CHCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum using the CDCl₃ triplet at δ 77.16 ppm.

-

Conclusion

The NMR spectral analysis of this compound is straightforward when approached with a foundational understanding of chemical shift theory and molecular structure. The ¹H and ¹³C spectra provide a unique fingerprint of the molecule, characterized by the shielded alkyne proton, the deshielded protons and carbons adjacent to the ring oxygen, and the distinct signals for the quaternary and alkyne carbons. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality data for unambiguous structural verification, ensuring the integrity of their chemical entities in research and development pipelines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. Chemical Shifts: Proton [orgchemboulder.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]

- 6. Alkynes | OpenOChem Learn [learn.openochem.org]

A Technical Guide to the Mass Spectrometry and FTIR Analysis of 4-Ethynyltetrahydropyran-4-ol

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) data for the novel heterocyclic compound, 4-Ethynyltetrahydropyran-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for the characterization of this molecule. While experimental data for this specific compound is not widely available, this guide synthesizes established principles of spectroscopic analysis for its constituent functional groups to present a robust predictive framework.

Introduction to this compound

This compound is a unique molecule that incorporates a tetrahydropyran ring, a tertiary alcohol, and a terminal alkyne. This combination of functionalities makes it an interesting building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirming its identity and purity.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| CAS Number | 57385-16-7 | [1] |

| Synonyms | 4-Ethynyloxan-4-ol | [1] |

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method for generating ions, which then fragment in predictable ways, providing a "fingerprint" of the molecule's structure.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular ion peak (M⁺) for this compound is expected at m/z 126. However, for alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.[2][3] The fragmentation of this molecule is predicted to be driven by the presence of the hydroxyl group and the tetrahydropyran ring.

Key Predicted Fragmentation Mechanisms:

-

α-Cleavage: This is a dominant fragmentation pathway for alcohols and ethers, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[2][4] For this compound, this can occur on either side of the ring oxygen or at the carbon bearing the hydroxyl and ethynyl groups.

-

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, leading to a peak at M-18.[3][4]

Predicted Fragmentation Pathway Diagram:

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Table of Predicted m/z Values and Fragment Identities:

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 108 | [C₇H₈O]⁺ | Loss of water (M-18) |

| 99 | [C₅H₇O₂]⁺ | α-cleavage, loss of ethyl radical |

| 97 | [C₆H₉O]⁺ | Ring opening followed by cleavage |

| 83 | [C₅H₇O]⁺ | Loss of ethynyl and hydroxyl groups |

| 57 | [C₄H₉]⁺ | Further fragmentation of the ring |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common alkyl or oxygen-containing fragment |

| 25 | [C₂H]⁺ | Ethynyl cation |

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for acquiring a mass spectrum of this compound using a standard GC-MS system with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 20-200

-

Scan Speed: 1000 amu/s

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathway.

-

Part 2: FTIR Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. It is an excellent tool for identifying the functional groups present in a molecule.

Predicted FTIR Spectrum and Vibrational Modes

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡C-H, C-O, and C-H bonds.

Key Predicted Vibrational Frequencies:

-

O-H Stretch (Alcohol): A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.[5][6]

-

C≡C-H Stretch (Terminal Alkyne): A sharp, strong peak should appear around 3300 cm⁻¹. This is a highly characteristic peak for terminal alkynes.[5]

-

C≡C Stretch (Alkyne): A weak to medium, sharp absorption is predicted in the 2150-2100 cm⁻¹ region.[5][7]

-

C-H Stretch (Aliphatic): Strong absorptions are expected just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) corresponding to the C-H stretching vibrations of the tetrahydropyran ring.

-

C-O Stretch (Alcohol and Ether): A strong, and possibly complex, absorption band will be present in the 1260-1000 cm⁻¹ region. This arises from the C-O stretching of the tertiary alcohol and the C-O-C stretching of the ether linkage in the tetrahydropyran ring.[6]

Predicted FTIR Data Summary:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3300 | Terminal Alkyne (C≡C-H) | Stretching | Strong, Sharp |

| 3600-3200 | Alcohol (O-H) | Stretching | Strong, Broad |

| 2990-2850 | Alkane (C-H) | Stretching | Strong |

| 2150-2100 | Alkyne (C≡C) | Stretching | Weak to Medium, Sharp |

| 1260-1000 | Alcohol (C-O) & Ether (C-O-C) | Stretching | Strong |

Experimental Protocol for FTIR Spectroscopy

This protocol describes a standard method for obtaining an FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

-

Background Scan: With a clean ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of liquid this compound or a small amount of the solid powder directly onto the ATR crystal.

-

Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

-

Perform a baseline correction if necessary.

-

-

Spectrum Interpretation:

-

Identify the major absorption bands in the spectrum.

-

Assign these bands to the corresponding functional groups and vibrational modes based on their position, intensity, and shape.

-

Compare the experimental spectrum with the predicted vibrational frequencies.

-

Workflow for Spectroscopic Analysis:

Caption: General workflow for the MS and FTIR analysis of this compound.

Conclusion

This technical guide provides a detailed predictive framework for the mass spectrometry and FTIR analysis of this compound. By understanding the expected fragmentation patterns and vibrational frequencies, researchers can confidently identify and characterize this compound. The provided experimental protocols serve as a starting point for developing robust analytical methods for this and similar molecules. The combination of MS and FTIR provides complementary information that is essential for unambiguous structure elucidation and purity assessment in research and development settings.

References

- 1. CAS 57385-16-7 | this compound - Synblock [synblock.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 4-Ethynyltetrahydropyran-4-OL in copper-catalyzed azide-alkyne cycloaddition

An Application Guide to the Use of 4-Ethynyltetrahydropyran-4-OL in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: Bridging Functionality and Pharmacokinetics with Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," has revolutionized the synthesis of complex molecular architectures. This reaction's unparalleled efficiency, regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and tolerance of a vast array of functional groups have cemented its role in drug discovery, bioconjugation, and materials science. The resulting triazole ring is not merely a linker; it is a stable, aromatic, and hydrogen-bond-accepting isostere for the amide bond, often imparting favorable properties to the parent molecule.

In medicinal chemistry, the incorporation of specific structural motifs is a key strategy for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The tetrahydropyran (THP) ring is one such privileged scaffold. As a conformationally constrained ether, the THP moiety can enhance aqueous solubility and metabolic stability while providing a potential hydrogen bond acceptor through its ring oxygen, often leading to improved pharmacokinetic properties.

This guide focuses on This compound , a bifunctional reagent that masterfully combines a reactive terminal alkyne with the pharmacologically advantageous tetrahydropyran scaffold. The presence of the tertiary alcohol adds another layer of functionality, offering a potential hydrogen bond donor to enhance target binding. This document serves as a detailed technical resource for researchers, providing in-depth mechanistic insights, validated experimental protocols, and troubleshooting strategies for the effective use of this versatile building block in CuAAC reactions.

The Core Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

The remarkable rate acceleration (10⁷ to 10⁸-fold over the thermal reaction) and exquisite regioselectivity of the CuAAC are direct results of the copper(I) catalyst's involvement

Application Notes and Protocols: 4-Ethynyltetrahydropyran-4-ol in Modern Drug Discovery

Abstract

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological properties.[1] This document provides an in-depth guide to the strategic application of a key derivative, 4-ethynyltetrahydropyran-4-ol, as a versatile building block in drug discovery. We will explore the underlying scientific rationale for its use, detailing its impact on molecular properties and target interactions. Furthermore, this guide furnishes validated, step-by-step protocols for its incorporation into lead compounds via robust and widely utilized chemical transformations, namely the Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran ring is a saturated heterocyclic ether that has become a cornerstone in the design of novel therapeutics.[2][3] Its prevalence in numerous natural products with significant biological activity underscores its evolutionary selection as a favorable structural element.[4][5] In medicinal chemistry, the deliberate incorporation of the THP scaffold is a strategic decision aimed at optimizing a drug candidate's profile.

Key Physicochemical and Pharmacokinetic Advantages:

-

Improved Solubility and ADME Properties: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility and overall absorption, distribution, metabolism, and excretion (ADME) profiles when compared to its carbocyclic analogue, cyclohexane.

-

Metabolic Stability: The cyclic ether structure of tetrahydropyran imparts a degree of metabolic stability to molecules, influencing their bioavailability and duration of action.[3]

-

Conformational Rigidity: As a conformationally restrained ether, the THP ring has lower entropy, which can be advantageous in achieving potent and selective binding to biological targets.

-

Bioisosterism: The THP moiety is often employed as a bioisostere for other cyclic systems, such as cyclohexane, offering a way to modulate lipophilicity and introduce a potential hydrogen bond acceptor without drastically altering the overall shape of the molecule.[6]

The specific building block, this compound, further enhances the utility of the THP core by introducing a terminal alkyne and a tertiary alcohol. This dual functionality provides a reactive handle for further molecular elaboration while maintaining the desirable properties of the parent heterocycle.

Design Rationale and Core Applications of this compound

The strategic incorporation of this compound into a drug candidate is driven by its ability to serve as a versatile scaffold for constructing complex molecular architectures. The terminal alkyne is a particularly valuable functional group, enabling its participation in a variety of highly efficient and selective coupling reactions.

Primary Applications in Drug Discovery:

-

Kinase Inhibitors: The tetrahydropyran motif is found in several approved and investigational kinase inhibitors.[7] The rigidity and hydrogen bonding capacity of the 4-hydroxy-tetrahydropyran portion of the molecule can facilitate crucial interactions within the ATP-binding pocket of kinases. The ethynyl group serves as a vector for linking to other pharmacophoric elements.

-

Antiviral Agents: The structural features of tetrahydropyran derivatives have been exploited in the development of antiviral drugs, including HIV protease inhibitors.[3][6] The ability to readily form stable linkages via the alkyne makes this compound an attractive component for creating novel antiviral compounds.

-

Construction of Complex Molecules: The terminal alkyne is a gateway to a vast chemical space through reactions like Sonogashira coupling and click chemistry.[7][8][9] This allows for the efficient assembly of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Melting Point | 62-63 °C |

| Boiling Point (Predicted) | 214.4 ± 40.0 °C |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ |

Data sourced from publicly available chemical databases.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common and powerful applications of this compound in drug discovery.

Protocol 1: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][10] This reaction is instrumental in linking the this compound building block to aromatic or heteroaromatic cores of drug candidates.

Reaction Scheme:

Caption: Workflow for Sonogashira Coupling.

Materials and Reagents:

-

This compound

-

Aryl or Vinyl Halide (e.g., Iodobenzene, Bromopyridine)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Copper(I) Iodide (CuI)

-

Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)), freshly distilled

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the aryl or vinyl halide (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.1-1.5 eq), CuI (0.05-0.1 eq), and the palladium catalyst (0.01-0.05 eq).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality and Self-Validation:

-

Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.[10]

-

Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] While copper-free Sonogashira protocols exist, the co-catalyzed version is often more efficient for a broader range of substrates.[11]

-

Amine Base: The amine base is essential to neutralize the hydrohalic acid (HX) generated during the reaction, driving the catalytic cycle forward.[10]

-

Monitoring: Regular monitoring by TLC or LC-MS confirms the consumption of starting materials and the formation of the product, preventing over-running or premature termination of the reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9] The CuAAC reaction is a prime example, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[12] This reaction is exceptionally useful for bioconjugation and for linking the this compound building block to molecules bearing an azide functional group.

Reaction Scheme:

Caption: Workflow for CuAAC "Click" Chemistry.

Materials and Reagents:

-

This compound

-

Organic Azide

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent system (e.g., a mixture of t-butanol and water, or DMF)

-

Optional: a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for biological applications.[13]

Procedure:

-

Reagent Preparation: Prepare stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.

-

Reaction Setup: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Catalyst Addition: To the stirred solution, add the sodium ascorbate solution (0.1-1.0 eq), followed by the CuSO₄·5H₂O solution (0.01-0.05 eq). A color change is often observed as the Cu(II) is reduced to the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the crude product by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Causality and Self-Validation:

-

In Situ Cu(I) Generation: Sodium ascorbate reduces the more stable Cu(II) salt to the catalytically active Cu(I) species in situ. This is a more convenient and reliable approach than using air-sensitive Cu(I) salts directly.[13]

-

Solvent Choice: The use of aqueous solvent mixtures makes this reaction particularly amenable to biological molecules and aligns with the principles of green chemistry.[9]

-

Regioselectivity: The copper-catalyzed reaction proceeds via a mechanism that results in the specific formation of the 1,4-disubstituted triazole isomer, in contrast to the thermal Huisgen cycloaddition which can produce a mixture of regioisomers.[9]

-

Triazole Stability: The resulting 1,2,3-triazole ring is chemically and metabolically very stable, making it an excellent linker in drug discovery.[14]

Conclusion

This compound is a high-value building block for modern drug discovery, offering a strategic blend of desirable physicochemical properties and versatile reactivity. The tetrahydropyran core can enhance solubility and metabolic stability, while the terminal alkyne provides a reliable handle for constructing complex molecules through robust reactions like the Sonogashira coupling and CuAAC. The detailed protocols provided herein offer researchers a validated starting point for incorporating this valuable scaffold into their synthetic campaigns, accelerating the discovery of novel therapeutics.

References

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Ethynyltetrahydro-2H-pyran-4-ol [myskinrecipes.com]

- 8. synarchive.com [synarchive.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. broadpharm.com [broadpharm.com]

- 14. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 1,2,3-triazoles with 4-Ethynyltetrahydropyran-4-OL

An Application Guide to the Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Cycloaddition with 4-Ethynyltetrahydropyran-4-OL

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 1,2,3-Triazoles in Modern Drug Discovery

The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry and drug development.[1][2][3] This five-membered heterocyclic ring is not merely a passive linker; its unique electronic properties, including hydrogen bond accepting capabilities and a significant dipole moment, allow it to function as a bioisostere for amide bonds and other functional groups.[4] This mimicry enables the modulation of pharmacokinetic properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry".[1][2][5][6]

This application note provides a detailed protocol and mechanistic insights for the synthesis of 1,2,3-triazoles using a functionally rich building block, this compound. The inclusion of the tetrahydropyran (THP) ring, a common motif in natural products, coupled with a tertiary alcohol, offers multiple points for further diversification and introduces favorable physicochemical properties for drug candidates.

The Core Reaction: Understanding the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective transformation that joins a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[6][7] This stands in stark contrast to the thermal Huisgen cycloaddition, which requires harsh conditions and often yields a mixture of 1,4 and 1,5-regioisomers.[5][6] The remarkable rate acceleration (10⁷ to 10⁸-fold) and operational simplicity of the CuAAC have cemented its role as a premier ligation strategy.[5]

Reaction Mechanism Causality

The catalytic cycle, as supported by experimental and computational studies, is not a concerted cycloaddition but a stepwise process involving key copper intermediates.[8][9]

-

Generation of the Active Catalyst : The reaction is catalyzed by Copper(I). While Cu(I) salts like CuI or CuBr can be used, they are prone to oxidation. A more robust and common strategy is the in situ reduction of a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent, most notably sodium ascorbate.[6][7] This ensures a constant, low concentration of the active Cu(I) catalyst throughout the reaction.

-

Copper-Acetylide Formation : The Cu(I) ion coordinates with the alkyne's triple bond, significantly increasing the acidity of the terminal proton. This facilitates deprotonation, even by mild bases, to form a crucial copper-acetylide intermediate.[6][9]

-

Azide Coordination and Cyclization : The organic azide then coordinates to the copper center. DFT calculations suggest the formation of a six-membered copper metallacycle intermediate.[5] This organized transition state is fundamental to the reaction's high regioselectivity.

-